molecular formula C15H23N3O4 B1381398 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1803611-22-4

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1381398
CAS No.: 1803611-22-4
M. Wt: 309.36 g/mol
InChI Key: FQZANOCLESEKCT-UHFFFAOYSA-N
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Description

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with a molecular formula of C15H23N3O4. This compound is notable for its unique structure, which includes a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound. The tert-butoxycarbonyl group is introduced to protect the amine group during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
  • **3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid
  • **3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZANOCLESEKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid

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